molecular formula C9H10F3NO B164607 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol CAS No. 133562-36-4

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol

Cat. No. B164607
M. Wt: 205.18 g/mol
InChI Key: MQEFMQWFYUHRQY-UHFFFAOYSA-N
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Description

“2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular formula of “2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol” is C9H10F3NO . It includes a benzene ring substituted with a trifluoromethyl group and an aminoethanol group .


Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol” is 205.18 . It appears as a solid under normal conditions .

Scientific Research Applications

Catalyst for Chiral Synthesis

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol serves as a key chiral intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in the efficient anti-Prelog’s bioreduction of 3,5-bis(trifluoromethyl) acetophenone, crucial for the synthesis of aprepitant, a medication used in chemotherapy-induced nausea and vomiting. A study demonstrated the application of a catalyst derived from Burkholderia cenocepacia for this purpose, highlighting its potential in obtaining aromatic chiral alcohols, which are valuable building blocks in pharmaceutical applications (Yu et al., 2018).

Biocatalysis in Pharmaceutical Intermediates

Another study focused on the biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, highlighting its importance as a pharmaceutical intermediate. The research developed a bioprocess using recombinant Escherichia coli cells, achieving high enantioselectivity and efficiency in the asymmetric reduction of 4-(trifluoromethyl)acetophenone. This method presents a scalable and potentially applicable process for the pharmaceutical industry, showcasing the versatility of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol in drug synthesis (Chen et al., 2019).

Antimicrobial Properties

The compound also finds application in the synthesis of new molecules with biological activities. For example, the treatment of 1,1,1-trifluoromethyl-3-cyano-3-phenylpropanone with heteroarylhydrazines led to the formation of 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, which displayed significant antibacterial properties against a range of bacteria. This highlights the potential of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol derivatives in the development of new antimicrobial agents (Kumar et al., 2005).

Development of Chitosan Films

Furthermore, the compound's derivatives have been explored for their use in material science, such as in the development of chitosan films containing β-cyclodextrin inclusion complexes for controlled release of bioactives. This application underlines the multifunctionality of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol and its derivatives, extending beyond pharmaceuticals into materials science (Zarandona et al., 2020).

Synthesis of NLO Active Materials

Moreover, derivatives of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol have been synthesized for applications in non-linear optics (NLO), specifically for the development of NLO active polyurethanes. This underscores the compound's role in the synthesis of materials with advanced optical properties, contributing to fields such as photonics and optoelectronics (Jecs et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-1-[2-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8,14H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEFMQWFYUHRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551279
Record name 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol

CAS RN

133562-36-4
Record name α-(Aminomethyl)-2-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133562-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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